![molecular formula C8H13P B14083720 [(1-Methylcyclohexyl)methylidyne]phosphane CAS No. 101055-71-4](/img/structure/B14083720.png)
[(1-Methylcyclohexyl)methylidyne]phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, [(1-methylcyclohexyl)methylidyne]- is an organophosphorus compound with the molecular formula C8H15P. It is also known as (1-methylcyclohexyl)methylidynephosphane. This compound is characterized by the presence of a phosphorus atom bonded to a (1-methylcyclohexyl)methylidyne group. It is a derivative of phosphine, where one of the hydrogen atoms is replaced by the (1-methylcyclohexyl)methylidyne group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, [(1-methylcyclohexyl)methylidyne]- typically involves the reaction of a suitable phosphorus precursor with a (1-methylcyclohexyl)methylidyne source. One common method is the reaction of phosphorus trichloride with (1-methylcyclohexyl)methylidyne lithium in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of phosphine, [(1-methylcyclohexyl)methylidyne]- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Phosphine, [(1-methylcyclohexyl)methylidyne]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the parent phosphine.
Substitution: The (1-methylcyclohexyl)methylidyne group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or aryl halides can be used for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Parent phosphine.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
Phosphine, [(1-methylcyclohexyl)methylidyne]- has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of phosphine, [(1-methylcyclohexyl)methylidyne]- involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom can form bonds with various substrates, facilitating chemical transformations. The compound can also act as a nucleophile or electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
Phosphine, [(1-methylcyclohexyl)methylidyne]- can be compared with other similar compounds such as:
Methylidynephosphane: Contains a carbon-phosphorus triple bond and is highly reactive.
tert-Butylphosphaacetylene: A more stable derivative with a bulky tert-butyl group.
Uniqueness
Phosphine, [(1-methylcyclohexyl)methylidyne]- is unique due to its specific structure and reactivity. The presence of the (1-methylcyclohexyl)methylidyne group imparts distinct chemical properties, making it useful in various applications .
List of Similar Compounds
- Methylidynephosphane
- tert-Butylphosphaacetylene
- Trimethylsilylphosphaacetylene
Properties
CAS No. |
101055-71-4 |
|---|---|
Molecular Formula |
C8H13P |
Molecular Weight |
140.16 g/mol |
IUPAC Name |
(1-methylcyclohexyl)methylidynephosphane |
InChI |
InChI=1S/C8H13P/c1-8(7-9)5-3-2-4-6-8/h2-6H2,1H3 |
InChI Key |
BJVRYIJYHQPJOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)C#P |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Aluminate(4-),chloro[29H,31H-phthalocyanine-2,9,16,23-tetrasulfonato(6-)-N29,N30,N31,N32]-, tetrahydrogen, (SP-5-12)-](/img/structure/B14083637.png)
![Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt,3'-ester with[1-(5-O-acetyl-a-D-ribofuranosyl)-5,6-dimethyl-1H-benzimidazole-kN3]](/img/structure/B14083643.png)
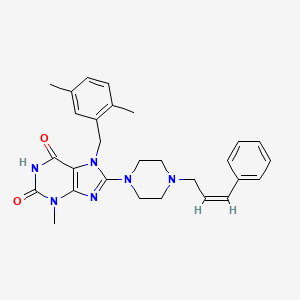
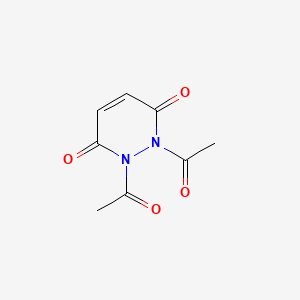
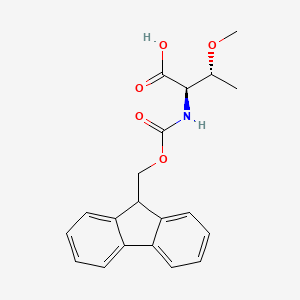
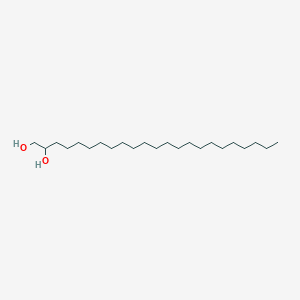
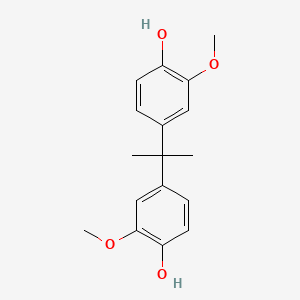
![methyl [3-(3-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]acetate](/img/structure/B14083676.png)
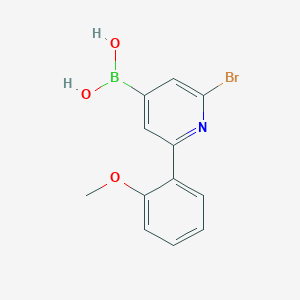

![(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(6S,12S,15S,18S,21S,27S,30S,33S,36S,39S,42S,45S,48S,51S,54S,57S,60S,63S,66S,69R,74R,77S)-69-amino-18-(2-amino-2-oxoethyl)-60-(3-carbamimidamidopropyl)-33-(2-carboxyethyl)-45,51-bis(carboxymethyl)-12,15,27,30,36,42,57,63-octakis(hydroxymethyl)-66-(1H-imidazol-4-ylmethyl)-54-methyl-39-(2-methylpropyl)-2,5,11,14,17,20,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,76-docosaoxo-48-propan-2-yl-71,72-dithia-1,4,10,13,16,19,25,28,31,34,37,40,43,46,49,52,55,58,61,64,67,75-docosazatetracyclo[75.3.0.06,10.021,25]octacontane-74-carbonyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14083689.png)
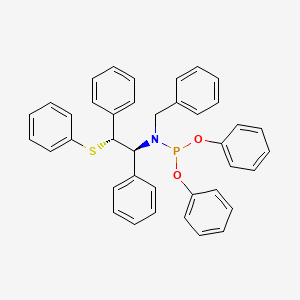
![3,4-difluoro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide;hydrochloride](/img/structure/B14083714.png)
![[3AA,4A(E),5B,6AA]-4-[4-(3-Chlorophenoxy)-3-oxo-1-butenyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B14083730.png)
